3-(3-Chlorophenyl)-1,1-dicyclohexylurea
Description
Significance of Urea (B33335) Functionality in Chemical Biology
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is of paramount importance in chemical biology. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable interactions with biological targets such as proteins and enzymes. sigmaaldrich.com This property is a cornerstone of its utility in drug design, where it can be incorporated into molecules to enhance binding affinity and specificity. sigmaaldrich.com The urea moiety is found in numerous clinically approved drugs, highlighting its significance in the development of therapeutics for a range of conditions. sigmaaldrich.com Furthermore, the physicochemical properties of the urea group can be modulated by the nature of its substituents, allowing for the fine-tuning of a molecule's solubility and permeability. sigmaaldrich.com
Overview of Dicyclohexylurea Derivatives in Academic Research
Within the broader class of substituted ureas, dicyclohexylurea derivatives represent a noteworthy subclass. The parent compound, 1,3-dicyclohexylurea (B42979) (DCU), is a well-studied molecule, often emerging as a byproduct in peptide synthesis when dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent. wikipedia.org Beyond its role in synthesis, DCU itself has been the subject of academic research. Notably, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure. prepchem.com This has led to investigations into its potential as an antihypertensive agent. prepchem.com
Derivatives of dicyclohexylurea have also been explored for their ability to form organogels, demonstrating the versatility of this chemical scaffold in materials science. The bulky, hydrophobic cyclohexyl groups, combined with the hydrogen-bonding capabilities of the urea core, can drive the self-assembly of these molecules into complex, three-dimensional networks.
The Compound in Focus: 3-(3-Chlorophenyl)-1,1-dicyclohexylurea
While extensive research on many dicyclohexylurea derivatives is available, specific academic literature on 3-(3-Chlorophenyl)-1,1-dicyclohexylurea is limited. Much of the available information is based on its structural similarity to other well-characterized compounds.
From a structural standpoint, this compound is an unsymmetrical urea. One nitrogen atom is disubstituted with two cyclohexyl groups, rendering it a tertiary amine within the urea structure. The other nitrogen is substituted with a 3-chlorophenyl group. The presence of the two bulky cyclohexyl groups on one nitrogen atom is a distinguishing feature.
The synthesis of related compounds, such as 1-(p-chlorophenyl)-3,3-dicyclohexylurea, has been noted in chemical supplier catalogs, often for early-stage research purposes. This suggests that 3-(3-Chlorophenyl)-1,1-dicyclohexylurea is likely a research chemical, synthesized for specific investigational studies that may not yet be widely published.
The introduction of a 3-chlorophenyl group to the dicyclohexylurea scaffold is expected to modulate its electronic and steric properties. The chlorine atom, being an electron-withdrawing group, can influence the hydrogen-bonding capacity of the adjacent N-H group. Furthermore, the aromatic ring introduces the possibility of π-π stacking interactions, which could be relevant in potential biological or material science applications.
Given the known biological activity of other substituted ureas, it is plausible that 3-(3-Chlorophenyl)-1,1-dicyclohexylurea could be investigated as a modulator of biological targets. For instance, various chlorophenyl-substituted ureas have been explored as allosteric modulators for receptors like the Cannabinoid Type-1 (CB1) receptor. However, without specific research data, any potential application of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea remains speculative.
Below are data tables summarizing the properties of the parent compound, 1,3-dicyclohexylurea, and predicted properties for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea based on its structure.
Table 1: Physicochemical Properties of 1,3-Dicyclohexylurea
| Property | Value | Reference |
| Molecular Formula | C13H24N2O | prepchem.com |
| Molar Mass | 224.34 g/mol | prepchem.com |
| Melting Point | 230-233 °C | prepchem.com |
| Appearance | White crystalline solid | |
| Solubility | Limited in water, more soluble in organic solvents like ethanol (B145695) and DMSO |
Table 2: Predicted Physicochemical Properties of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C19H27ClN2O | Based on chemical structure |
| Molar Mass | 334.89 g/mol | Calculation from molecular formula |
| XlogP | 5.4 | Prediction from computational models |
| Hydrogen Bond Donors | 1 | Based on chemical structure |
| Hydrogen Bond Acceptors | 1 | Based on chemical structure |
Properties
CAS No. |
82744-89-6 |
|---|---|
Molecular Formula |
C19H27ClN2O |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,1-dicyclohexylurea |
InChI |
InChI=1S/C19H27ClN2O/c20-15-8-7-9-16(14-15)21-19(23)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2,(H,21,23) |
InChI Key |
SJGQQUIRPBJPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Chlorophenyl 1,1 Dicyclohexylurea and Analogues
Strategies for Unsymmetrical Urea (B33335) Synthesis
The construction of an unsymmetrical urea backbone presents unique challenges, primarily the selective reaction of a carbonyl source with two different amines to avoid the formation of symmetrical byproducts. nih.govacs.org Over the years, synthetic strategies have evolved from traditional methods fraught with hazardous reagents to more sophisticated and greener alternatives.
Traditional Approaches: Phosgene (B1210022) and Isocyanate Intermediates
Historically, the synthesis of ureas has been dominated by the use of phosgene and its derivatives, as well as isocyanates. mdpi.comthieme-connect.com These methods, while effective, are marred by significant drawbacks related to the toxicity and hazardous nature of the reagents. mdpi.comthieme-connect.comscispace.com
The phosgene-based approach typically involves the reaction of phosgene with an amine to form a carbamoyl (B1232498) chloride, which then reacts with a second, different amine to yield the unsymmetrical urea. A major issue with this method is the generation of corrosive hydrochloric acid as a byproduct. cas.cn
The isocyanate route involves the reaction of an isocyanate with an amine. thieme-connect.com While this method is more direct, the isocyanates themselves are often prepared from phosgene, thus inheriting its associated hazards. Furthermore, isocyanates can be highly reactive and require careful handling. The synthetic efficiency of these traditional methods can be limited by the formation of symmetrical urea side products and, in some cases, reaction reversibility. nih.govacs.orgresearchgate.net
A study by Hernandez et al. describes a one-pot, two-step synthesis where primary amides react with oxalyl chloride to generate acyl isocyanates in situ. organic-chemistry.org These intermediates then react with a variety of nucleophiles, including amines, to form unsymmetrical ureas in high yields (60-93%). organic-chemistry.org This approach circumvents the direct handling of phosgene but still relies on a reactive isocyanate intermediate. organic-chemistry.org
| Reagent | Description | Drawbacks |
| Phosgene | A highly reactive gas used to form carbamoyl chlorides as intermediates. | Extremely toxic, corrosive byproducts (HCl). mdpi.comcas.cn |
| Isocyanates | Reactive intermediates that readily react with amines to form ureas. | Often derived from phosgene, can be hazardous and unstable. thieme-connect.com |
| Oxalyl Chloride | Used to generate acyl isocyanates from primary amides. | While avoiding direct phosgene use, it still produces reactive isocyanate intermediates. organic-chemistry.org |
Modern and Green Chemistry Alternatives
In response to the limitations of traditional methods, significant research has been directed towards developing safer, more sustainable, and efficient synthetic routes for unsymmetrical ureas. These modern approaches focus on metal-free catalysis, the use of less hazardous reagents, and innovative reaction conditions.
Metal-free carbonylation reactions represent a significant advancement in urea synthesis. These methods often utilize carbon dioxide (CO2) as a C1 source, offering a greener alternative to phosgene. mdpi.comgoogle.com One strategy involves the reaction of amines with CO2 to form carbamic acids, which can then be dehydrated to isocyanates and subsequently react with another amine. mdpi.com However, the low-temperature requirement for isocyanate generation can limit large-scale applications. mdpi.com
Recent research has explored the direct carbonylation of amines with CO or CO2. cas.cn A notable "synchronous recognition" strategy allows for the one-step synthesis of unsymmetrical ureas by integrating a nucleophilic carbonylation half-reaction for primary amines and a radical carbonylation half-reaction for secondary amines. cas.cn This approach has been successful for a wide range of amines, including the activation of ammonia (B1221849) to react with secondary amines. cas.cn
Solvent-free carbonylation of glycerol (B35011) with urea, utilizing a zinc-loaded MCM-41 catalyst, has also been reported as a method for chemical fixation of carbon dioxide, demonstrating the versatility of urea chemistry in green applications. researchgate.net
Hypervalent iodine reagents have emerged as mild and environmentally benign alternatives to heavy-metal oxidants in a variety of organic transformations, including the synthesis of unsymmetrical ureas. mdpi.comfrontiersin.org These reagents can mediate the coupling of amides and amines under metal-free conditions. mdpi.com
A common approach involves the use of PhI(OAc)2 (diacetoxyiodobenzene) as a coupling mediator. mdpi.com The proposed mechanism suggests that the benzamide (B126) initially reacts with PhI(OAc)2 to form an iodonium (B1229267) intermediate. This intermediate then undergoes a Hofmann-type rearrangement to generate an isocyanate, which subsequently reacts with an amine to produce the unsymmetrical urea. mdpi.com This method avoids the need for transition metal catalysts and harsh reaction conditions. mdpi.com
| Hypervalent Iodine Reagent | Role in Synthesis | Advantages |
| PhI(OAc)2 | Oxidant and coupling mediator for the reaction of amides and amines. | Metal-free, mild reaction conditions, avoids toxic heavy metals. mdpi.com |
"On-water" synthesis has gained attention as a green chemistry technique that can accelerate reaction rates and improve yields for certain organic reactions. The synthesis of unsymmetrical aryl ureas via in situ generated isocyanate intermediates has been successfully carried out in water. tandfonline.com The reaction proceeds smoothly in the presence of an amine, and in many cases, the product precipitates from the reaction mixture, simplifying purification. tandfonline.com
The reaction of isocyanates with water can also lead to urea formation, albeit through a secondary reaction pathway. Water reacts with an isocyanate to form an amine and carbon dioxide; the newly formed amine can then rapidly react with another isocyanate molecule to yield a urea. researchgate.net Additionally, the direct synthesis of urea from nitrogen and carbon dioxide in water microdroplets has been demonstrated, showcasing a novel, one-step, and environmentally friendly process. ureaknowhow.com This method utilizes water microdroplets as both a hydrogen source and an electron transfer medium. ureaknowhow.com
Palladium-Catalyzed Coupling Reactions for Urea Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and have been successfully applied to the synthesis of urea derivatives. nih.gov These methods offer a high degree of functional group tolerance and can provide access to complex molecular architectures.
One approach involves the palladium-catalyzed decarbonylative C–N coupling of arylcarbamoyl chlorides to produce tetrasubstituted ureas. researchgate.net This reaction proceeds under a nitrogen atmosphere and is compatible with a broad range of functional groups. researchgate.net Another strategy is the direct palladium-catalyzed oxidative carbonylation of amines. acs.org This method uses a catalytic system of PdI2 and KI with a mixture of carbon monoxide and air to synthesize symmetrically disubstituted and trisubstituted ureas with high catalytic efficiency. acs.org
Furthermore, palladium-catalyzed Suzuki C-C coupling has been used to synthesize novel urea-based quinazoline (B50416) derivatives. researchgate.net This multi-step synthesis involves the coupling of a quinazoline ring with a phenyl ring, followed by condensation with N-phenyl isocyanates. researchgate.net The development of specialized phosphine-urea ligands has also enhanced the efficacy of palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. digitellinc.com
| Catalytic System | Reactants | Product |
| Pd(PPh3)4 / Na2CO3 | Aryl chlorides/triflates and potassium cyanate | Unsymmetrical diarylureas tandfonline.com |
| PdI2 / KI | Primary amines, CO, air | Symmetrically disubstituted and trisubstituted ureas acs.org |
| Pd2dba3 / Dialkylaryl phosphine (B1218219) urea ligand | Aryl halides and organometallic nucleophiles | Biaryl compounds and other cross-coupled products nih.gov |
Targeted Derivatization of Dicyclohexylurea Scaffolds
The dicyclohexylurea backbone provides a robust and versatile scaffold for the synthesis of a wide array of functionalized molecules. Targeted derivatization of this core structure can be achieved through several key chemical transformations, including N-acylation and arylation reactions.
N-Acyl Urea Formation via Carbodiimide Chemistry
The formation of N-acyl ureas is a well-documented reaction, often observed as a side reaction in peptide synthesis mediated by N,N'-dicyclohexylcarbodiimide (DCC). nih.govnih.gov This transformation, however, can be harnessed as a direct method for the synthesis of N-acyl-N,N'-dicyclohexylurea derivatives. The reaction typically proceeds through an O-acylisourea intermediate, which can then undergo an intramolecular O-to-N acyl rearrangement to form the more stable N-acylurea. thieme-connect.com
The reaction of a carboxylic acid with DCC leads to the formation of a highly reactive O-acylisourea. In the absence of a potent nucleophile, this intermediate can rearrange to the corresponding N-acylurea. thieme-connect.com Research has shown that the reaction conditions, such as solvent and temperature, can influence the rate of this rearrangement. For instance, solvents like dichloromethane (B109758) or chloroform (B151607) are often preferred, while THF and DMF may reduce reaction rates and increase the formation of the N-acylurea byproduct. researchgate.net
A study on the reaction of arenecarboxylic acids with DCC in the presence of hydroxybenzotriazole (B1436442) (HOBt) reported the formation of N-acyl-N,N'-dicyclohexylureas. researchgate.net This suggests that even in the presence of an activating agent like HOBt, the rearrangement to the N-acylurea can be a significant pathway. Interestingly, it has been observed that in some DCC-mediated peptide syntheses, the resulting N-acylurea can be formed with high chiral purity, even when the desired peptide product is significantly racemized. nih.govnih.gov This has led to the development of efficient methods for the synthesis of chirally pure N-acylureas. nih.gov
A recent study detailed the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea by reacting 4-bromobenzoic acid with DCC in dichloromethane at room temperature, achieving a good yield. acs.org This method provides a direct route to N-aroyl-dicyclohexylureas, which can serve as precursors for further derivatization.
| Reactants | Reagents | Product | Reference |
| Carboxylic Acid, N,N'-Dicyclohexylcarbodiimide (DCC) | - | N-Acyl-N,N'-dicyclohexylurea | thieme-connect.com |
| Arenecarboxylic Acids, DCC | Hydroxybenzotriazole (HOBt) | N-Acyl-N,N'-dicyclohexylureas | researchgate.net |
| 4-Bromobenzoic Acid, DCC | Dichloromethane | 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea | acs.org |
| Amino Acids, DCC | - | Optically Pure N-Acyl-N,N'-dicyclohexylurea | nih.govnih.gov |
Arylation Reactions for Substituted Urea Analogues
The introduction of an aryl group onto the urea nitrogen is a critical step in the synthesis of compounds like 3-(3-Chlorophenyl)-1,1-dicyclohexylurea. Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for achieving this transformation with high efficiency and selectivity. Both palladium- and copper-based catalytic systems have been successfully employed for the N-arylation of ureas.
Palladium-catalyzed arylation, often referred to as Buchwald-Hartwig amination, has been extended to urea substrates. Research has demonstrated the successful coupling of ureas with aryl halides. researchgate.netresearchgate.net For example, the reaction of urea with aryl halides in the presence of a palladium catalyst precursor like Pd2(dba)3 and a suitable ligand such as Xantphos can produce symmetrical N,N'-diarylureas in good yields. researchgate.net Similarly, N-phenylurea can be coupled with aryl bromides containing electron-withdrawing groups to afford unsymmetrical N-aryl-N'-phenylureas. researchgate.net The choice of base, such as cesium carbonate (Cs2CO3), is also crucial for the success of these reactions. researchgate.netresearchgate.net More recently, palladium-catalyzed C-H arylation of aryl ureas has been developed, allowing for the direct formation of biaryl urea derivatives. thieme-connect.comnih.gov
Copper-catalyzed N-arylation of ureas, a variation of the Ullmann condensation, offers a milder and often more economical alternative to palladium catalysis. researchgate.netniist.res.in These reactions can be carried out using a copper(I) catalyst, such as CuI, often in the presence of a ligand like 1,2-diaminocyclohexane. researchgate.netniist.res.in This methodology has been successfully applied to the synthesis of diaryl ureas from aryl iodides. researchgate.net Copper(I)-catalyzed intramolecular C-arylation has also been reported, where ureas act as activating co-catalysts. nih.govrsc.org
A plausible synthetic route to 3-(3-Chlorophenyl)-1,1-dicyclohexylurea would involve the coupling of 1,1-dicyclohexylurea with 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798) using either a palladium or copper catalyst. The choice of catalyst, ligand, base, and solvent would be critical for optimizing the yield and purity of the final product.
| Coupling Partners | Catalyst System | Product Type | Reference |
| Urea, Aryl Halides | Pd2(dba)3, Xantphos, Cs2CO3 | Symmetrical N,N'-Diarylureas | researchgate.net |
| N-Phenylurea, Aryl Bromides | Pd2(dba)3, Xantphos, Cs2CO3 | Unsymmetrical N-Aryl-N'-phenylureas | researchgate.net |
| Aryl Ureas, Aryl Iodides | Pd(OAc)2, AgBF4 | C-H Arylated Ureas | nih.gov |
| Urea, Aryl Iodides | CuI, 1,2-diaminocyclohexane, K3PO4 | Diaryl Ureas | researchgate.netniist.res.in |
Advanced Synthetic Techniques in Urea Chemistry
Beyond traditional batch synthesis, the field of urea chemistry has embraced advanced techniques to enhance efficiency, control, and the creation of complex molecular architectures. Continuous-flow synthesis and strategies for building intricate urea-based structures are at the forefront of these developments.
Continuous-Flow Synthesis Approaches
Continuous-flow synthesis has emerged as a powerful technology for the preparation of ureas, offering advantages such as improved safety, enhanced reaction control, and ease of scalability. Several continuous-flow methodologies for the synthesis of unsymmetrical ureas have been developed.
One approach involves a two-step sequence where an amine is first converted to an isocyanate, which then reacts with a second amine in a continuous-flow reactor to produce the desired urea. acs.org This method allows for precise control over reaction times and temperatures, minimizing the formation of byproducts. In-line analytical techniques, such as FT-IR, can be integrated into the flow system to monitor the reaction progress in real-time. acs.org
Another innovative continuous-flow process utilizes carbon dioxide (CO2) as a C1 building block. nih.gov This method is based on a Staudinger/aza-Wittig reaction sequence and allows for the synthesis of a diverse library of non-symmetrical ureas. nih.gov The use of CO2 as a reagent is particularly attractive from a green chemistry perspective.
The manufacturing of urea on an industrial scale also relies on a continuous process where ammonia and carbon dioxide are reacted under high pressure and temperature. rsc.org While this process is optimized for large-scale production of simple urea, the principles of continuous-flow can be adapted for the synthesis of more complex, substituted ureas in a laboratory or pilot-plant setting.
Strategies for Enabling Complex Urea Architectures
The synthesis of ureas is not limited to simple acyclic molecules. Advanced synthetic strategies have enabled the construction of complex urea-containing architectures, including macrocycles and chiral derivatives. These complex structures often exhibit unique properties and functionalities.
The synthesis of macrocyclic ureas has been achieved through various methods. nih.govresearchgate.netnih.govacs.orgacs.org One approach involves the condensation of diamines with reagents like N,N'-carbonyldiimidazole. acs.orgacs.org The formation of either polymeric or macrocyclic ureas can be controlled by factors such as the geometry of the diamine and the reaction conditions. For example, the use of meta-substituted aromatic diamines can favor the formation of macrocyclic trimers and tetramers. acs.orgacs.org Macrocyclic bis(ureas) have also been synthesized and have shown potential as ligands for anion complexation. nih.gov
The creation of chiral urea derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Chiral ureas can be synthesized from chiral amines or by using chiral auxiliaries. nih.govresearchgate.netsci-hub.se For instance, the reaction of silylated chiral amine precursors with carbon dioxide has been shown to produce chiral ureas. nih.govsci-hub.se Additionally, chiral, amphiphilic, and water-soluble macrocycles containing urea functionalities have been synthesized, demonstrating the versatility of urea chemistry in creating complex and functional molecules. researchgate.net
Mechanistic Investigations of Biological Activities of 3 3 Chlorophenyl 1,1 Dicyclohexylurea Analogues
Soluble Epoxide Hydrolase (sEH) Inhibition
Urea-based compounds, including dicyclohexylurea derivatives, are recognized as a potent class of sEH inhibitors. nih.govnih.gov The inhibition of this enzyme prevents the degradation of endogenous signaling molecules, leading to various physiological effects. nih.gov
Biochemical Characterization of sEH Binding and Inhibition Kinetics
The inhibitory action of 1,3-disubstituted urea (B33335) derivatives on soluble epoxide hydrolase (sEH) is rooted in their specific interaction with the enzyme's catalytic site. The urea pharmacophore is crucial for this binding. mdpi.comacs.org Structural studies and molecular docking simulations reveal that the urea moiety fits snugly within the catalytic pocket of the hydrolase. mdpi.comacs.org Specifically, the carbonyl oxygen of the urea group typically forms strong hydrogen bonds with the tyrosine residues Tyr383 and Tyr466, acting as a hydrogen bond acceptor. acs.org Concurrently, the NH groups of the urea serve as hydrogen bond donors to the catalytic aspartate residue, Asp335 (or Asp333 in some literature). nih.govmdpi.comacs.org This network of hydrogen bonds anchors the inhibitor in the bottleneck of the L-shaped active site. acs.org
These inhibitors are generally characterized as competitive and tight-binding, with some compounds interacting stoichiometrically with both human and murine sEH. nih.gov The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), with many urea derivatives exhibiting activity in the nanomolar range. For instance, N,N'-dicyclohexylurea (DCU) has reported IC₅₀ values of 160 nM and 90 nM for recombinant human and mouse sEH, respectively. caymanchem.com The structure of the substituents on the urea nitrogen atoms significantly influences potency, with bulky, hydrophobic groups generally favoring strong inhibition. nih.govnih.gov The lipophilicity of the inhibitor is a key factor controlling its potency. nih.gov
Table 1: sEH Inhibitory Activity of Selected Urea Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| N,N′-dicyclohexylurea (DCU) | Human sEH | 160 nM | caymanchem.com |
| N,N′-dicyclohexylurea (DCU) | Mouse sEH | 90 nM | caymanchem.com |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | Human sEH | 1.1 nM | nih.gov |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | Mouse sEH | 1.3 nM | nih.gov |
| trans-4-(4-(3-adamantan-1-yl-ureido)-cyclohexyloxy)-benzoic acid (t-AUCB) | sEH | Not specified | nih.gov |
| 4-[4-(3-[(-3-chloroadamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid | Human sEH | 1.4 nM | mdpi.com |
| 1-(3,5-dichlorophenyl)-3-(1-propionylpiperidin-4-yl)urea | Human sEH | 0.5 nM | nih.gov |
Modulation of Endogenous Epoxyeicosatrienoic Acid (EET) Pathways
Soluble epoxide hydrolase plays a critical role in lipid metabolism by converting epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.govfrontiersin.org EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and function as important signaling molecules with anti-inflammatory and vasodilatory properties. nih.govuni.lu
The primary mechanism of action for sEH inhibitors like 3-(3-Chlorophenyl)-1,1-dicyclohexylurea is to block this metabolic degradation. By inhibiting sEH, these compounds effectively stabilize endogenous EETs, leading to their accumulation in tissues and the bloodstream. nih.govpnas.org This action simultaneously reduces the formation and levels of DHETs. nih.govmdpi.com Studies on intact human blood vessels, including the saphenous vein and coronary artery, have demonstrated that the conversion of EETs to DHETs is a predominant metabolic pathway. utmb.edu The application of sEH inhibitors, such as N,N′-dicyclohexylurea, effectively blocks this conversion. utmb.edu This modulation of the EET/DHET ratio is central to the therapeutic potential of sEH inhibitors, as the elevated EET levels can enhance their beneficial biological effects, such as reducing inflammation and pain. nih.govmdpi.compnas.org
Comparative Analysis with Structurally Related sEH Inhibitors
The family of urea-based sEH inhibitors is extensive, allowing for detailed structure-activity relationship (SAR) analyses. The 1,1-dicyclohexylurea scaffold is a common motif, but variations in the substituents have led to a wide range of potencies. caymanchem.commedchemexpress.commedchemexpress.comambeed.com
For 1-aryl-3-substituted ureas, the electronic properties of the aryl ring are critical. Electron-withdrawing groups on the phenyl ring, such as the chloro group in the meta position found in 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, generally increase inhibitory potency. nih.gov For instance, a meta-fluorophenyl derivative showed a 2- to 5-fold lower IC₅₀ value compared to its para-fluorophenyl counterpart, and the 3,5-dichloro substituted analogue was a particularly potent inhibitor. nih.gov
Comparing 3-(3-Chlorophenyl)-1,1-dicyclohexylurea to other well-known inhibitors like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) highlights different optimization strategies. nih.govnih.govnih.gov While all leverage the core urea pharmacophore for binding to the catalytic triad, t-AUCB and TPPU incorporate additional polar functionalities and optimized lipophilic groups to enhance pharmacokinetic properties and potency. nih.govnih.govnih.gov The introduction of a chlorine atom into the adamantyl fragment of some inhibitors has been shown to increase water solubility without a significant loss of activity. mdpi.com These comparisons underscore that while the dicyclohexylurea core is effective, fine-tuning of the peripheral substituents is essential for developing inhibitors with optimal biological and physicochemical profiles. nih.govmdpi.com
Broader Enzyme Inhibition Modalities of Urea Derivatives
The urea functional group is a versatile pharmacophore found in a wide array of biologically active molecules. nih.govresearchgate.net While its role in sEH inhibition is well-documented, derivatives incorporating this moiety have also been investigated for their ability to modulate other enzyme systems, including cholinesterases and monoamine oxidases.
Cholinesterase (AChE/BChE) Modulation
Certain urea derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov For example, a series of urea and sulfamide (B24259) compounds incorporating tetralin scaffolds showed excellent inhibitory effects against AChE, with inhibition constants (Ki) in the low nanomolar range (0.45–1.74 nM). nih.gov
In another study, hybrid molecules combining a 1,3,4-thiadiazole (B1197879) and a urea group were assessed as AChE inhibitors. nih.gov Several of these compounds demonstrated notable inhibition, with one derivative exhibiting an IC₅₀ value of 1.17 µM, which is comparable to the established drug galanthamine. nih.gov These findings suggest that the urea moiety can be a valuable component in the design of novel cholinesterase inhibitors, although the specific structural requirements for potent AChE/BChE inhibition differ from those for sEH inhibition. nih.govnih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. nih.govfrontiersin.org Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. frontiersin.orgmdpi.com The urea scaffold has been explored for its potential in developing new MAO inhibitors. nih.gov
A series of 1,3,4-oxadiazole-3(2H)-carboxamide derivatives, which contain a urea-like structure, were synthesized and showed moderate inhibitory activity against MAO at concentrations from 10⁻⁵ to 10⁻³ M. nih.gov While some urea-containing compounds have been noted for a lack of MAO-inhibitory activity, others have been specifically designed to target these enzymes. nih.gov The structure-activity relationship for MAO inhibition is distinct; for instance, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substituent on a phenyl ring resulted in greater MAO-B inhibition compared to other substitutions. mdpi.com This highlights that specific substitution patterns on scaffolds containing a urea or related moiety can confer activity and selectivity for MAO enzymes. mdpi.comresearchgate.net
Receptor Modulation and Ligand Interactions
The pharmacological investigation of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea analogues has extended to their interaction with various cell surface receptors, revealing complex modulatory roles.
A significant area of research has focused on the cannabinoid receptor 1 (CB1), a G protein-coupled receptor primarily expressed in the central and peripheral nervous system. Certain analogues of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea have been identified as potent and selective CB1 receptor antagonists and inverse agonists.
Antagonists block the action of agonists, such as the endogenous cannabinoid anandamide, at the receptor. Inverse agonists, on the other hand, bind to the same receptor and induce a physiological response opposite to that of an agonist. This dual activity has been a focal point in the development of compounds targeting the endocannabinoid system for therapeutic purposes, including metabolic disorders. The structural features of the dicyclohexylurea scaffold have been systematically modified to optimize potency and selectivity for the CB1 receptor.
The structural framework of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea has also served as a template for the development of ligands targeting adrenoceptors. Adrenoceptors are a class of G protein-coupled receptors that are targets of catecholamines, particularly norepinephrine (B1679862) and epinephrine.
Research has demonstrated that specific structural modifications to the urea core can yield compounds with affinity for α-adrenoceptors. For instance, the development of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl-3-phenylureas has led to the identification of potent α1-adrenoceptor antagonists. These findings underscore the versatility of the urea scaffold in designing ligands with tailored selectivity for different receptor systems, expanding their potential pharmacological applications beyond their initial intended targets.
Multi-Target Pharmacological Interactions and Network Analysis
The diverse biological activities of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea and its analogues point towards a multi-target pharmacological profile. This complexity necessitates a systems-level approach, such as network analysis, to fully elucidate their mechanisms of action and potential therapeutic and off-target effects.
Network pharmacology allows for the mapping of interactions between a drug or a class of compounds and multiple protein targets within a biological network. For compounds like the dicyclohexylurea derivatives, which exhibit activity against enzymes like sEH and xanthine (B1682287) oxidase, as well as receptors like CB1 and adrenoceptors, a network analysis can help to:
Identify and visualize the complex web of interactions.
Predict potential synergistic or antagonistic effects arising from simultaneous modulation of multiple targets.
Uncover novel therapeutic opportunities based on the integrated biological response.
Anticipate potential side effects by understanding the broader network perturbations.
Structure Activity Relationship Sar Studies and Molecular Design of 3 3 Chlorophenyl 1,1 Dicyclohexylurea Analogues
Rational Design Principles for Substituted Urea (B33335) Compounds
The rational design of substituted urea compounds as potential therapeutic agents is a multifaceted process that leverages an understanding of the target's structure and the physicochemical properties of the urea moiety. nih.govacs.org A key principle revolves around the urea functional group's ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like proteins and enzymes. nih.govnih.gov
The design process often begins with a "lead compound," a molecule with known biological activity. medicinal chemists then systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net For urea-based compounds, this can involve altering the substituents on the nitrogen atoms to modulate lipophilicity, electronic properties, and conformational preferences. nih.govnih.gov For instance, introducing aromatic or heterocyclic rings can lead to beneficial π-π stacking or other non-covalent interactions within a receptor's binding pocket. nih.gov
Computer-aided drug design (CADD) plays a pivotal role in this process. researchgate.net Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize and predict how a designed molecule will bind to its target, guiding the synthesis of the most promising candidates. nih.govrsc.org This in silico approach significantly accelerates the drug discovery pipeline by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.netrsc.org
Influence of Structural Modifications on Biological Potency
The potency of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea analogues is highly sensitive to structural alterations in different parts of the molecule.
The nature of the substituents on the aromatic and alicyclic rings plays a critical role in determining the biological activity of urea derivatives. The 3-chlorophenyl group in the parent compound is a key feature. The position and nature of the halogen on the phenyl ring can significantly influence activity. For example, studies on related urea derivatives have shown that the presence of a meta-substituent like chlorine can enhance cytokinin-like activity. researchgate.net
Systematic variations of these substituents are a cornerstone of SAR studies. Replacing the cyclohexyl groups with other alicyclic or even aromatic rings, or altering the substitution pattern on the phenyl ring, can lead to significant changes in biological potency. For instance, in other classes of urea derivatives, replacing an aromatic ring with a heterocyclic one has been shown to modulate activity. researchgate.net
| Compound/Modification | Observation | Reference |
| Meta-substituted (F or Cl) phenyl ring | Increased cytokinin-like activity | researchgate.net |
| Alkyl groups on urea | Markedly increased herbicidal activity | researchgate.net |
| 2-thiazole ring containing ureas | More active than those with a 2-furfuryl residue | researchgate.net |
The urea linker itself is not merely a passive connector but an active participant in molecular recognition. Its ability to form strong hydrogen bonds is a primary driver of binding to target proteins. nih.govnih.gov The geometry of the urea group, which can exist in different conformations (e.g., trans,trans or cis,cis), is influenced by the nature of its substituents. nih.gov These conformational preferences can pre-organize the molecule for optimal binding to its biological target. nih.gov
The conformational flexibility of the entire molecule, including the rotation around the bonds connecting the rings to the urea moiety, is also critical. A more rigid conformation can lead to higher selectivity, as the molecule fits more precisely into a specific binding site. Conversely, some degree of flexibility might be necessary to allow for induced-fit binding. Fixing the urea moiety within a cyclic structure is a strategy employed to restrict conformational flexibility and potentially increase oral bioavailability. nih.gov
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools to understand the intricate relationship between molecular structure and biological activity at an atomic level.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It allows for the calculation of various molecular properties, such as the distribution of electron density, the energies of molecular orbitals, and the reactivity of different sites within a molecule. researchgate.netresearchgate.net
For substituted urea compounds, DFT calculations can reveal how different substituents affect the electronic properties of the urea core and the aromatic and alicyclic rings. nih.gov This information is invaluable for understanding the nature of the interactions between the molecule and its biological target. For example, DFT can be used to calculate the electrostatic potential on the surface of the molecule, identifying regions that are likely to engage in electrostatic or hydrogen-bonding interactions.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.compmf.unsa.ba A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. irjweb.compmf.unsa.ba
In the context of SAR, analyzing the HOMO and LUMO of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea and its analogues can help to explain their biological activity. For instance, a smaller HOMO-LUMO gap might correlate with higher biological activity if the mechanism of action involves charge transfer. pmf.unsa.ba DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, showing which atoms contribute most to these frontier orbitals and are therefore the most likely sites of interaction. nih.gov
| Parameter | Significance | Reference |
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron; determines nucleophilicity. | youtube.comyoutube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron; determines electrophilicity. | youtube.comyoutube.com |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. | irjweb.compmf.unsa.ba |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In studies of urea-based compounds analogous to 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, MEP analysis reveals distinct reactive sites. For instance, in a study of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, the MEP map shows a region of negative potential (typically colored red) concentrated around the carbonyl oxygen atom of the urea group. acs.org This electron-rich area is identified as the primary site for electrophilic attack. Conversely, regions of positive potential (colored blue) are located over the hydrogen atoms of the phenyl rings, indicating these are the likely sites for nucleophilic attack. acs.org This information is crucial for understanding how the molecule interacts with its biological target, as these electrostatic interactions often govern the initial recognition and binding process within an enzyme's active site.
Global and Local Reactivity Descriptors
Key global reactivity parameters include:
HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity.
Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. acs.org
Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electronegativity (χ): Describes the ability of a molecule to attract electrons. acs.org
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.
Studies on related dicyclohexylurea derivatives have calculated these parameters to compare the reactivity of different analogues. acs.org
Table 1: Global Reactivity Descriptors for an Analogous Dicyclohexylurea Derivative
| Parameter | Value (eV) | Description |
| HOMO Energy | -7.152 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.531 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 5.621 | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | 7.152 | The energy required to remove an electron. |
| Electron Affinity (A) | 1.531 | The energy released when an electron is added. |
| Hardness (η) | 2.811 | Resistance to change in electron distribution. |
| Softness (S) | 0.356 | The inverse of hardness, a measure of polarizability. |
| Electronegativity (χ) | 4.342 | The power to attract electrons. |
| Chemical Potential (μ) | -4.342 | The escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | 3.348 | A measure of electrophilic character. |
This interactive table is based on data for the analogue 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. The values provide a representative example of reactivity descriptors for this class of compounds. acs.org
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For 3-(3-Chlorophenyl)-1,1-dicyclohexylurea and its analogues, docking studies have been instrumental in elucidating their binding mechanism as inhibitors of soluble epoxide hydrolase (sEH). nih.govmdpi.com
The process involves placing the three-dimensional structure of the inhibitor into the binding site of the sEH enzyme (often obtained from a protein database like the PDB, using structures such as 3ANS or 5AM3). nih.govmdpi.com The simulation then explores various possible conformations and orientations of the ligand, calculating a "docking score" that estimates the binding free energy.
Docking studies of urea-based inhibitors reveal a consistent binding mode within the sEH active site. mdpi.com Key interactions typically include:
Hydrogen Bonding: The central urea moiety is crucial for anchoring the inhibitor. The carbonyl oxygen often acts as a hydrogen bond acceptor, interacting with key tyrosine residues (e.g., Tyr383, Tyr466) in the active site. The urea N-H groups can act as hydrogen bond donors to an aspartate residue (e.g., Asp335). mdpi.com
Hydrophobic Interactions: The dicyclohexyl groups and the chlorophenyl ring fit into hydrophobic pockets within the enzyme's catalytic tunnel, forming van der Waals interactions with nonpolar amino acid residues. These interactions are critical for the potency and selectivity of the inhibitor. nih.gov
By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish inhibitory activity, guiding the synthesis of more potent analogues.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics. nih.govnih.gov
In the context of sEH inhibitors, a docked complex of a urea derivative within the enzyme's active site is subjected to a simulation in a realistic environment (e.g., solvated in water at a physiological temperature). mdpi.comnih.gov The simulation calculates the forces between atoms and tracks their trajectories over a period, typically nanoseconds.
Analysis of the MD trajectory provides several key insights:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation. A stable, low RMSD value indicates that the inhibitor remains securely bound in the active site and does not drift away, confirming a stable binding pose. nih.gov
Interaction Persistence: MD simulations can track the persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies. This confirms which interactions are most critical for stable binding.
Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy. Studies have shown that more potent inhibitors exhibit a more favorable (more negative) binding free energy, often driven by stronger electrostatic and van der Waals interactions. mdpi.comnih.gov
Conformational Changes: The simulation can reveal if the binding of the inhibitor induces any significant conformational changes in the protein, or how the flexibility of the ligand allows it to adapt to the binding pocket. mdpi.com
For instance, MD simulations of potent benzoxazolone-urea sEH inhibitors have confirmed the stability of their binding modes, providing a deeper understanding of the structural basis for their high affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For urea-based sEH inhibitors, QSAR studies have been successfully employed to build predictive models. nih.gov In a large study involving 348 urea-like compounds, researchers used descriptors encoding topological, electronic, and geometric features to develop models that could predict the half-maximal inhibitory concentration (IC₅₀) against human sEH. nih.gov
The general workflow involves:
Data Collection: Assembling a dataset of compounds with measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like neural networks to build a mathematical equation linking the descriptors to the activity.
Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model development.
A validated QSAR model for human sEH inhibition resulted in a nonlinear, five-descriptor model with a squared correlation coefficient (r²) of 0.66 for the training set and 0.61 for the cross-validation set, demonstrating a good predictive capacity. nih.gov Classification models, which categorize compounds as either active or inactive, have achieved prediction accuracies as high as 91.4%. nih.gov These models are powerful tools for virtual screening of large chemical libraries to prioritize candidates for synthesis and testing, accelerating the discovery of novel and potent inhibitors.
Advanced Characterization Techniques and Spectroscopic Analysis in Urea Research
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, particularly FT-IR, is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea is characterized by several key absorption bands that confirm its structure. The most prominent peaks are associated with the urea (B33335) linkage and the substituted aromatic and aliphatic rings.
A strong absorption band for the carbonyl (C=O) stretching vibration of the urea group is expected in the region of 1700–1630 cm⁻¹. specac.com The N-H stretching vibration of the secondary amine in the urea linkage typically appears as a medium-intensity band between 3370 and 3150 cm⁻¹. specac.comresearchgate.net The dicyclohexyl groups are evidenced by C-H stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretching from the chlorophenyl ring is expected just above 3000 cm⁻¹. vscht.cz Furthermore, C-N stretching vibrations are found in the 1200-1029 cm⁻¹ range. specac.com The presence of the chlorine substituent on the phenyl ring would be indicated by a C-Cl stretch, typically observed in the 840-600 cm⁻¹ region. wpmucdn.com
Expected Characteristic FT-IR Absorption Bands for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| N-H Stretch | 3370 - 3150 | Medium | Urea (Amine) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | 3-Chlorophenyl |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong | Dicyclohexyl |
| C=O Stretch (Urea I band) | 1700 - 1630 | Strong | Urea (Carbonyl) |
| N-H Bending (Urea II band) | 1600 - 1500 | Medium | Urea |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | 3-Chlorophenyl |
| C-N Stretch | 1200 - 1029 | Medium | Urea/Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.
1H NMR and 13C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the hydrogen and carbon skeletons of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, respectively.
¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the two cyclohexyl rings. Based on data from the analogous compound 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea, the aromatic protons are expected in the δ 6.9-7.7 ppm range. nih.gov The proton at the C2 position of the phenyl ring (ortho to the NH group) would likely appear as a triplet or singlet-like peak around δ 7.68 ppm. nih.gov The other three aromatic protons would appear as multiplets or doublets between δ 6.91 and 7.22 ppm. nih.gov The single N-H proton is anticipated to appear as a broad singlet. The protons on the two cyclohexyl rings would produce a series of complex multiplets in the upfield region, typically between δ 1.0 and 3.5 ppm, based on data from 1,3-dicyclohexylurea (B42979). uva.nlrsc.org
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, 13 distinct signals would be expected (assuming the two cyclohexyl rings are equivalent at room temperature). The urea carbonyl carbon (C=O) is typically found in the δ 153-158 ppm region. uva.nl The carbons of the 3-chlorophenyl ring would resonate in the aromatic region (δ 115-145 ppm), with the carbon bearing the chlorine atom (C-Cl) being significantly affected. The dicyclohexyl carbons would appear in the aliphatic region (δ 25-60 ppm), with the methine carbon (CH-N) appearing most downfield around δ 49-58 ppm. wpmucdn.comuva.nl
Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea
| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| Urea | N-H | Broad Singlet (variable) | - |
| Urea | C=O | - | 153 - 158 |
| 3-Chlorophenyl | H-2' | ~7.7 (t) | ~120 |
| 3-Chlorophenyl | H-4' | ~6.9 (d) | ~118 |
| 3-Chlorophenyl | H-5' | ~7.2 (t) | ~130 |
| 3-Chlorophenyl | H-6' | ~7.2 (d) | ~119 |
| 3-Chlorophenyl | C-1' (C-N) | - | ~141 |
| 3-Chlorophenyl | C-3' (C-Cl) | - | ~135 |
| Dicyclohexyl | CH (Methine) | 3.0 - 3.5 (m) | 50 - 60 |
Note: Expected values are inferred from analogous compounds and general NMR principles. wpmucdn.comnih.govuva.nlrsc.org
Advanced 2D NMR (e.g., HMQC, DEPT)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. mdpi.com For 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, an HMQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal. Likewise, it would link the aliphatic proton signals of the cyclohexyl rings to their respective CH and CH₂ carbon signals, confirming their assignments. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for all CH carbons (both in the aromatic ring and the cyclohexyl rings) and negative signals for the CH₂ carbons of the cyclohexyl rings. Quaternary carbons, such as the urea carbonyl and the two substituent-bearing carbons of the phenyl ring (C-1' and C-3'), would be absent from the DEPT spectrum, allowing for their confident identification when comparing the DEPT-135 spectrum with the standard broadband ¹³C NMR spectrum. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). algimed.com This precision allows for the unambiguous determination of a compound's elemental formula. For 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, with a molecular formula of C₁₉H₂₇ClN₂O, HRMS would be used to confirm its exact mass. uci.edumeasurlabs.com The predicted monoisotopic mass is 334.18118 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Commonly observed ions in ESI-HRMS include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov
Predicted HRMS Data for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea Adducts
| Adduct Ion | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₉H₂₈ClN₂O]⁺ | 335.18846 |
| [M+Na]⁺ | [C₁₉H₂₇ClN₂ONa]⁺ | 357.17040 |
Data sourced from predicted values for C₁₉H₂₇ClN₂O. spectrabase.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide information about the compound's structure by analyzing its fragmentation patterns. For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bonds of the urea core. researchgate.netnih.gov For 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, a likely fragmentation would be the cleavage of the bond between the carbonyl carbon and the nitrogen of the 3-chlorophenylamino group, leading to the elimination of a 3-chlorophenyl isocyanate moiety or related fragments. nih.govnih.gov This would result in a characteristic fragment ion corresponding to the protonated dicyclohexylamine (B1670486) cation. Analysis of these fragment masses helps to piece together the molecular structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides high sensitivity and selectivity for the identification and quantification of individual components within a mixture. In the context of urea research, LC-MS is critical for confirming the molecular weight of target compounds like 3-(3-Chlorophenyl)-1,1-dicyclohexylurea and for studying its fragmentation patterns, which aids in structural elucidation.
While direct experimental LC-MS data for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea is not widely published, predictive models based on its structure provide valuable expected data for its analysis. The compound has a monoisotopic mass of 334.18118 Da. uni.lu During analysis by electrospray ionization (ESI), the molecule is expected to form several common adducts. The predicted collision cross section (CCS) value, which relates to the ion's shape and size in the gas phase, can also be calculated to add another layer of confidence in identification when comparing against experimental results. uni.lu
| Adduct Type | m/z (Predicted) | CCS (Ų) (Predicted) |
|---|---|---|
| [M+H]⁺ | 335.18846 | 181.3 |
| [M+Na]⁺ | 357.17040 | 181.0 |
| [M+K]⁺ | 373.14434 | 176.5 |
| [M+NH₄]⁺ | 352.21500 | 194.4 |
| [M-H]⁻ | 333.17390 | 189.3 |
This table presents predicted LC-MS data for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, calculated using advanced computational tools. The m/z represents the mass-to-charge ratio of the ion detected by the mass spectrometer. Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers detailed insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A specific crystal structure for 3-(3-Chlorophenyl)-1,1-dicyclohexylurea is not available in open literature. However, the analysis of closely related N-acyl-N,N'-dicyclohexylurea derivatives provides a clear indication of the structural features that would be expected. nih.govnih.govresearchgate.net These studies consistently show that the cyclohexyl groups adopt a stable chair conformation. nih.govnih.gov The urea functional group, along with the atoms bonded to it, typically forms a planar or near-planar system. A key feature in the crystal lattice of such ureas is the formation of extensive intermolecular hydrogen bonds, often linking molecules into one-dimensional chains or dimeric pairs. nih.govnih.gov
For 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, X-ray analysis would be expected to reveal the exact torsion angles between the chlorophenyl ring and the urea plane, as well as the conformation of the two cyclohexyl rings relative to the rest of the molecule. The data obtained would be crucial for understanding its solid-state packing and the non-covalent forces that govern its crystal structure.
| Parameter | 1,3-Dicyclohexyl-1-[(1-pyrenepropyl)carbonyl]urea nih.gov | 1,3-Dicyclohexyl-1-isonicotinoylurea monohydrate researchgate.net |
|---|---|---|
| Formula | C₃₃H₃₈N₂O₂ | C₁₉H₂₇N₃O₂·H₂O |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P1 |
| a (Å) | 9.0505 | 6.6694 |
| b (Å) | 10.1845 | 11.106 |
| c (Å) | 14.571 | 13.248 |
| α (°) | 99.541 | 98.55 |
| β (°) | 90.315 | 94.11 |
| γ (°) | 92.191 | 97.49 |
This table presents crystallographic data for compounds structurally related to 3-(3-Chlorophenyl)-1,1-dicyclohexylurea, illustrating the typical parameters determined by X-ray diffraction analysis. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are central to the analysis of urea compounds, serving to separate the target molecule from starting materials, byproducts, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound and for its quantification. In a typical reverse-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used as the eluent. The retention time (RT) of a compound—the time it takes to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
For complex analyses, retention index (RI) modeling can be employed to create a more robust identification system. The RI normalizes the retention time of an analyte to those of a set of standard compounds (e.g., n-nitroalkanes), making the data less dependent on minor variations in the chromatographic system. nih.gov This approach was successfully used to identify the related compound 1,3-dicyclohexylurea (DCU) in human serum samples, where its RI was calculated and compared against a model built from over 400 compounds. nih.gov This highlights the power of combining experimental data with predictive models for confident identification.
The analysis of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea would follow similar principles, with method development focused on achieving a sharp, symmetrical peak with a reproducible retention time, well-separated from any potential impurities.
| Parameter | Method for 1,3-Dicyclohexylurea nih.gov | Method for Dicyclohexylurea (DCU) ornl.gov |
|---|---|---|
| Column | Proprietary C18, 2.1 x 100 mm, 1.7 µm | Not specified |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 5; B: Acetonitrile | 50% Dichloromethane (B109758) / 50% Hexane (B92381) |
| Gradient | Time-based gradient from 5% to 95% B | Isocratic |
| Flow Rate | 0.4 mL/min | Not specified |
| Detection | Mass Spectrometry (MS) | Not specified |
| Retention Time | ~13 min | 15.5 min |
This table shows examples of HPLC conditions used for the analysis of dicyclohexylurea, a compound structurally similar to the title compound. nih.govornl.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. chemscene.com It allows the chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed.
The synthesis of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea can be achieved by reacting dicyclohexylamine with 3-chlorophenyl isocyanate. commonorganicchemistry.com To monitor this reaction by TLC, a small aliquot of the reaction mixture is taken at various time points and spotted onto a TLC plate, typically made of silica (B1680970) gel. beilstein-journals.org Spots of the pure starting materials (dicyclohexylamine and 3-chlorophenyl isocyanate) are also applied to the plate for reference. The plate is then developed in a suitable solvent system, such as a mixture of hexane and ethyl acetate.
As the reaction proceeds, the TLC spots corresponding to the starting materials will diminish in intensity, while a new spot, representing the 3-(3-Chlorophenyl)-1,1-dicyclohexylurea product, will appear and intensify. Because the product is more polar than the starting amine but may be less polar than the highly reactive isocyanate, it will have a distinct retention factor (Rf) value. The reaction is considered complete when the spot for the limiting reactant is no longer visible on the TLC plate. Visualization is typically achieved under UV light, as the chlorophenyl group is UV-active, or by using a chemical stain like phosphomolybdic acid. beilstein-journals.org
Q & A
Q. What are the recommended methods for synthesizing 3-(3-Chlorophenyl)-1,1-dicyclohexylurea in a laboratory setting?
The synthesis typically involves coupling reactions between substituted chlorophenyl precursors and cyclohexylamine derivatives. For example, urea formation can be achieved via reaction of 3-chlorophenyl isocyanate with dicyclohexylamine under anhydrous conditions. A similar approach is detailed for analogous urea derivatives, where carbamate intermediates are generated and subsequently hydrolyzed to yield the target compound . Reaction optimization (e.g., temperature control at 0–5°C, inert atmosphere) is critical to minimize side products.
Q. What analytical techniques are most effective for characterizing 3-(3-Chlorophenyl)-1,1-dicyclohexylurea?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity assessment and structural confirmation. Analytical standards for structurally related urea compounds, such as 3-(3-chlorophenyl)-1,1-dimethylurea, are commercially available and validated for method development . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, particularly the chlorophenyl and cyclohexyl moieties.
Q. What safety protocols should be followed when handling this compound?
Refer to Safety Data Sheets (SDS) for structurally similar urea derivatives:
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in a cool, dry place away from oxidizing agents.
- In case of inhalation, move to fresh air and seek medical attention immediately .
- Environmental precautions: Avoid discharge into waterways; absorb spills with inert materials like diatomaceous earth .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea?
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of isocyanate to amine) and catalytic additives like triethylamine to enhance reactivity. Purity can be improved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Kinetic studies under varying temperatures (25–60°C) and solvent polarities (e.g., THF vs. DCM) can identify ideal reaction conditions .
Q. What are the stability profiles of this compound under different pH, temperature, and light conditions?
Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).
- Photostability: UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 48 hours) to detect photodegradation products.
- Hydrolytic stability: Incubate in buffered solutions (pH 3–10) at 37°C; monitor via HPLC for hydrolysis products like 3-chloroaniline .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Cross-validate data using orthogonal methods:
- Compare solubility in DMSO (dimethyl sulfoxide) and acetonitrile via saturation shake-flask experiments.
- Replicate reactivity assays (e.g., nucleophilic substitution) under controlled conditions (moisture-free, inert gas).
- Use computational modeling (e.g., DFT calculations) to predict electronic effects of the chlorophenyl and cyclohexyl groups, which may explain discrepancies in reactivity .
Q. What mechanistic insights exist regarding the role of the chlorophenyl substituent in this compound’s biological or chemical activity?
The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Comparative studies with non-chlorinated analogs show reduced activity, highlighting the chlorine atom’s role in binding affinity. Structural analogs, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, demonstrate similar electronic effects in agrochemical research .
Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor or receptor modulator?
- Target engagement assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd).
- Cellular assays: Dose-response curves (IC₅₀) in relevant cell lines, with positive controls (e.g., staurosporine for kinases).
- Selectivity profiling: Screen against a panel of related targets to identify off-target effects .
Q. What strategies are recommended for analyzing degradation products during long-term stability studies?
- High-resolution mass spectrometry (HR-MS): Identify degradation fragments (e.g., loss of cyclohexyl groups).
- Forced degradation: Expose the compound to heat (60°C), acid (0.1 M HCl), and peroxide (3% H₂O₂) to simulate accelerated aging.
- Comparative chromatography: Match degradation peaks with synthetic reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
